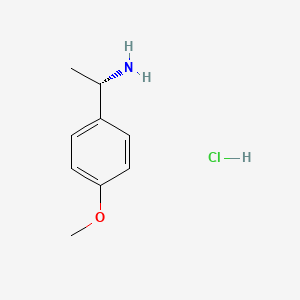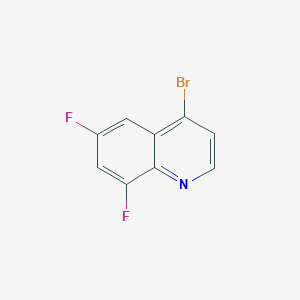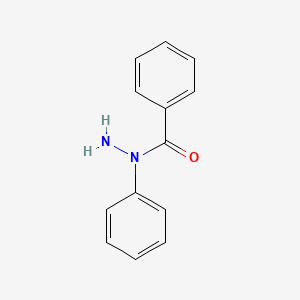
Ethyl 3-(4-oxocyclohexyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of a cyclohexane ring with a ketone group at the 4-position and an ester group at the 3-position of the propanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(4-oxocyclohexyl)propanoate can be compared with similar compounds such as ethyl 3-(2-oxocyclohexyl)propanoate and ethyl 3-(4-hydroxycyclohexyl)propanoate. These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific arrangement of the ketone and ester groups, which influence its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
58012-66-1 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
IPJGROZEJICJSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
Kanonische SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
| 58012-66-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)



![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)



